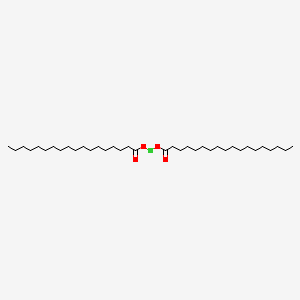
barium(2+);octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);octadecanoate, also known as barium stearate, is a white crystalline powder with the chemical formula C36H70BaO4. It is a salt formed from barium and octadecanoic acid (stearic acid). This compound is known for its versatility and is used in various industrial applications due to its unique properties, such as being a high-temperature lubricant and a heat stabilizer in polyvinyl chloride (PVC) products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium(2+);octadecanoate can be synthesized through the reaction of barium hydroxide with stearic acid. The reaction typically involves heating stearic acid with barium hydroxide in a solvent such as ethanol or water. The mixture is then stirred and heated until the reaction is complete, resulting in the formation of barium stearate.
Industrial Production Methods: In industrial settings, barium stearate is produced by reacting barium chloride with sodium stearate in an aqueous medium. The reaction precipitates barium stearate, which is then filtered, washed, and dried. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Barium(2+);octadecanoate undergoes various chemical reactions, including:
Oxidation: Barium stearate can be oxidized to form barium carbonate and other by-products.
Substitution: It can react with other acids or bases to form different barium salts.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents at elevated temperatures.
Substitution: Reactions with acids or bases are usually carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed:
Oxidation: Barium carbonate (BaCO3) and other organic by-products.
Substitution: Various barium salts depending on the reacting acid or base
Applications De Recherche Scientifique
Barium(2+);octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a lubricant and stabilizer in the production of PVC and other polymers.
Biology: Employed in the preparation of certain biological samples due to its non-toxic nature.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a heat stabilizer, lubricant, and waterproofing agent in various industrial processes
Mécanisme D'action
The mechanism by which barium(2+);octadecanoate exerts its effects is primarily through its interaction with other molecules. In PVC stabilization, it acts by neutralizing hydrochloric acid released during the degradation of PVC, thus preventing further degradation. In lubrication, its long hydrocarbon chains provide a slippery surface, reducing friction between moving parts .
Comparaison Avec Des Composés Similaires
Calcium stearate: Another stearate salt used as a stabilizer and lubricant.
Magnesium stearate: Commonly used in pharmaceuticals as a flow agent.
Zinc stearate: Used as a release agent and lubricant in the rubber and plastics industries.
Uniqueness: Barium(2+);octadecanoate is unique due to its high-temperature stability and effectiveness as a heat stabilizer in PVC. Unlike calcium and magnesium stearates, barium stearate provides superior thermal stability, making it more suitable for high-temperature applications .
Propriétés
Formule moléculaire |
C36H70BaO4 |
|---|---|
Poids moléculaire |
704.3 g/mol |
Nom IUPAC |
barium(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
AGXUVMPSUKZYDT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
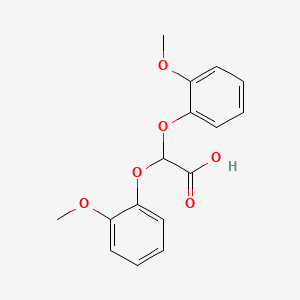
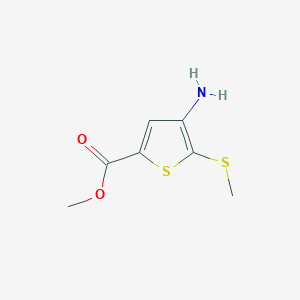
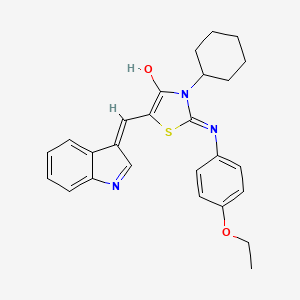
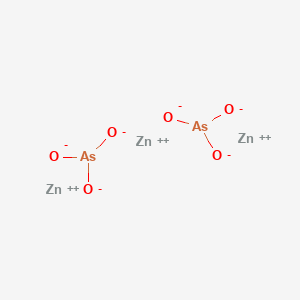
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

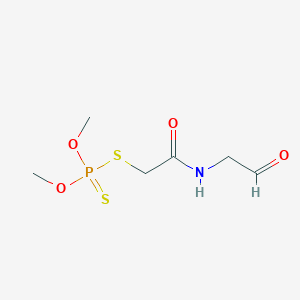
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
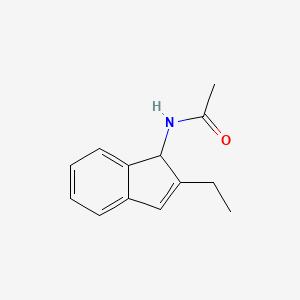
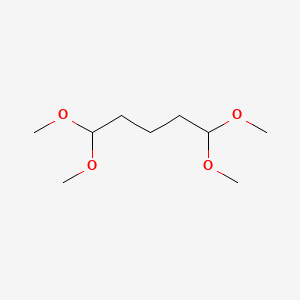
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
